This chemical can be purchased from a few commercial suppliers, often as the hydrochloride salt, indicating potential research interest, but the specific applications are not disclosed [, ].
The structure of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride contains a phenoxy group linked to a propanamine chain. Phenoxy and related aromatic amines are known to have a wide range of biological activities including anti-cancer and anti-inflammatory properties []. However, further research is needed to determine if 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride possesses similar activities.
The lack of extensive scientific literature on 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride does not preclude its potential applications in research. It is possible that this compound is under investigation by private companies or academic labs, but the results are not yet published.
Based on the structural similarity to known bioactive compounds, future research on 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride could explore its potential for:
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. It is characterized by its structural components, including a methoxyphenyl group and a propan-1-amine moiety. This compound is commonly utilized in various chemical and biological applications, especially in medicinal chemistry due to its potential pharmacological properties .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride typically involves several steps:
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride finds applications in various fields:
Interaction studies involving 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride are essential for understanding its pharmacodynamics. Preliminary data suggest interactions with:
Further investigation is required to elucidate these interactions fully.
Several compounds share structural similarities with 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Similar structure but different substituents |
| 4-(2-Methoxyphenoxy)butan-1-amine | C₁₂H₁₉NO₂ | Longer carbon chain; potential for different activity |
| 3-(2-Hydroxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Hydroxyl group instead of methoxy; different reactivity |
These compounds highlight the unique methoxy substitution on the phenyl ring in 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, which may influence its biological activity and chemical properties compared to its analogs .
The propan-1-amine backbone of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride suggests structural similarities to norepinephrine transporter (NET) inhibitors like nisoxetine. Key mechanistic insights include:
Table 2: NET binding parameters of structurally related compounds [4]
| Compound | NET K~i~ (nM) | DAT K~i~ (nM) | SERT K~i~ (nM) |
|---|---|---|---|
| 6 | 43 | 1540 | 785 |
| Nisoxetine | 0.86 | – | – |
The compound’s primary amine and aryl ether groups may facilitate hydrogen bonding with NET residues (e.g., Asp 75), while the methoxy group enhances hydrophobic interactions [4].
No direct data on κ-opioid receptor interactions for 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride or its analogs were identified in the provided sources. Structural determinants of κ-opioid antagonism (e.g., tertiary amine motifs or specific aryl geometries) are not discussed in the context of this compound’s scaffold. Further experimental studies are required to elucidate potential activity at this target.